molecular formula C13H15N B8300287 2-(4-Isobutylphenyl)acrylonitrile

2-(4-Isobutylphenyl)acrylonitrile

Cat. No. B8300287
M. Wt: 185.26 g/mol
InChI Key: IRMKCHYIXYPNEU-UHFFFAOYSA-N
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Patent
US04952718

Procedure details

A crude solution of 410 mg (2.0 mmol) of 1-cyano-1-hydroxy-1-(4-isobutylphenyl)ethane (IBACH) in 5 mL of toluene was treated under nitrogen with 450 mg (1.0 mmol) of a finely-ground commercial phosphorus pentasulfide which is a mixture of tetraphosphorus decasulfide and tetraphosphorus nonasulfide. The reaction mixture was stirred well and heated in an 85° C. bath for one hour. GC analysis of the crude reaction product indicated that the reaction resulted in the formation of 1-cyano-1-(4-isobutylphenyl)ethane (PN) and 2-(4-isobutylphenyl)acrylonitrile (UN) in a ratio of 2/1.
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3](O)([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:7][CH:6]=1)[CH3:4])#[N:2].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S.P12SP3(SP(SP(S3)(S1)=S)(=S)S2)=S>C1(C)C=CC=CC=1>[C:1]([CH:3]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:9][CH:10]=1)[CH3:4])#[N:2].[CH2:11]([C:8]1[CH:7]=[CH:6][C:5]([C:3](=[CH2:4])[C:1]#[N:2])=[CH:10][CH:9]=1)[CH:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
410 mg
Type
reactant
Smiles
C(#N)C(C)(C1=CC=C(C=C1)CC(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
GC analysis of the crude reaction product

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C)C1=CC=C(C=C1)CC(C)C
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C#N)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04952718

Procedure details

A crude solution of 410 mg (2.0 mmol) of 1-cyano-1-hydroxy-1-(4-isobutylphenyl)ethane (IBACH) in 5 mL of toluene was treated under nitrogen with 450 mg (1.0 mmol) of a finely-ground commercial phosphorus pentasulfide which is a mixture of tetraphosphorus decasulfide and tetraphosphorus nonasulfide. The reaction mixture was stirred well and heated in an 85° C. bath for one hour. GC analysis of the crude reaction product indicated that the reaction resulted in the formation of 1-cyano-1-(4-isobutylphenyl)ethane (PN) and 2-(4-isobutylphenyl)acrylonitrile (UN) in a ratio of 2/1.
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3](O)([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:7][CH:6]=1)[CH3:4])#[N:2].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S.P12SP3(SP(SP(S3)(S1)=S)(=S)S2)=S>C1(C)C=CC=CC=1>[C:1]([CH:3]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:9][CH:10]=1)[CH3:4])#[N:2].[CH2:11]([C:8]1[CH:7]=[CH:6][C:5]([C:3](=[CH2:4])[C:1]#[N:2])=[CH:10][CH:9]=1)[CH:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
410 mg
Type
reactant
Smiles
C(#N)C(C)(C1=CC=C(C=C1)CC(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
GC analysis of the crude reaction product

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C)C1=CC=C(C=C1)CC(C)C
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C#N)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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